Home > Products > Screening Compounds P117141 > 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde - 1638768-34-9

7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Catalog Number: EVT-3460060
CAS Number: 1638768-34-9
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,6-Dichloropyrimidine-5-carbaldehyde

Compound Description: This compound serves as a key starting material in the synthesis of various pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. [] Researchers reacted 4,6-Dichloropyrimidine-5-carbaldehyde with methyl or tert-butyl glycinate in the presence of triethylamine to yield a mixture of 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate. [] The reaction conditions and reactant ratios influence the product distribution. []

Relevance: This compound acts as a direct precursor to the 7H-Pyrrolo[2,3-d]pyrimidine scaffold. The reaction with glycine esters results in the formation of the fused pyrrole ring, establishing the core structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde. []

5-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative formed as one of the products when 4,6-dichloropyrimidine-5-carbaldehyde reacts with methyl or tert-butyl glycinate. [] The compound's structure was confirmed by NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis. []

Relevance: This compound shares the core 7H-Pyrrolo[2,3-d]pyrimidine structure with the target compound. The difference lies in the presence of a hydroxyl group at the 5-position and a saturated six-membered ring in this related compound, as opposed to the aldehyde functionality at the 2-position in 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde. []

6-Amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate

Compound Description: This compound represents another derivative generated alongside 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine during the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. [] Like its counterpart, its structure was verified using NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis. [] This compound holds promise as a precursor for synthesizing potentially bioactive compounds. []

Relevance: While this compound features a pyrido[2,3-d]pyrimidine core, it is formed via the same reaction pathway as 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde. Both compounds originate from the initial reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. [] This shared synthetic route and close structural similarity, despite the different fused ring systems, make it a relevant compound for comparison.

Source and Classification

This compound can be synthesized through various methods, often involving reactions that introduce the aldehyde group into the pyrrolo[2,3-d]pyrimidine framework. It falls under the category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure. Specifically, it is classified as a pyrrolo[2,3-d]pyrimidine derivative, which is known for its biological activity and utility in pharmaceuticals.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde can be approached through several methodologies:

  1. Copper-Catalyzed Reactions: Recent studies have highlighted the efficiency of copper-catalyzed coupling reactions to synthesize pyrrolo[2,3-d]pyrimidines. This method allows for the formation of complex structures under mild conditions, enhancing yields and minimizing by-products .
  2. Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction rates in synthesizing pyrrolo[2,3-d]pyrimidines. This technique reduces reaction times significantly while improving yields .
  3. Aldehyde-Based Reactions: The introduction of the aldehyde group can also be achieved through specific reactions involving pre-existing pyrrolo[2,3-d]pyrimidine derivatives, where an appropriate reagent is used to convert a suitable precursor into the desired aldehyde .
  4. Fischer Indole Synthesis: This classical method can be adapted to introduce the necessary functional groups into the pyrrolo framework .
Chemical Reactions Analysis

Reactions and Technical Details

7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The aldehyde group allows for nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  2. Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  3. Cyclization Reactions: The compound can also serve as a building block for further cyclization reactions to generate more complex heterocycles .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Binding: Its structural features may allow it to bind selectively to specific receptors in biological systems, influencing signaling pathways.

Data from biological assays suggest that derivatives of this compound exhibit significant activity against various targets, making them candidates for drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde are crucial for understanding its reactivity and applications:

  • Melting Point: Typically ranges around 100-120°C (exact values may vary based on purity).
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the aldehyde group.

These properties influence its handling in laboratory settings and potential applications in synthetic chemistry.

Applications

Scientific Uses

7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde has several applications in scientific research:

  1. Drug Development: Its derivatives are being explored for their potential as therapeutic agents against cancer and infectious diseases due to their ability to interact with biological targets .
  2. Synthetic Chemistry: The compound serves as an important intermediate in organic synthesis for creating more complex heterocyclic compounds.
  3. Biological Studies: It is used in studies investigating enzyme mechanisms and receptor interactions due to its structural characteristics.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde in Medicinal Chemistry

Role as a Privileged Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidine core mimics the purine ring system of ATP while providing distinct advantages in drug design. Unlike purines, the scaffold lacks the N7 nitrogen, reducing susceptibility to enzymatic degradation and enabling selective interactions with kinase hinge regions. The electron-withdrawing carbaldehyde substituent at C2 further enhances these interactions through both electronic and steric effects:

  • Hydrogen Bonding Optimization: The aldehyde functionality can form water-mediated hydrogen bonds with conserved residues in the kinase hinge region (Glu114 and Met116 in PKBβ). In RET kinase, these interactions contribute to low nanomolar inhibition (IC50 = 40-76 nM) by anchoring the scaffold while allowing appended groups to access hydrophobic pockets [4] [8].

  • Substituent Synergy: Optimal kinase inhibition requires strategic substitution at multiple positions. Combining the C2 carbaldehyde with C6 hydroxymethyl or halogen substituents (as in RET inhibitor 59) enhances binding through complementary interactions with the ribose pocket and hydrophobic back cavity. This multi-vector targeting approach achieves >150-fold selectivity for PKB over structurally related PKA kinase, as demonstrated with 2,4-dichlorobenzyl analogue 12 (PKBβ IC50 = 8.5 nM; selectivity ratio = 153) [1] [4].

Table 1: Kinase Inhibitory Activity of Select Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Derivatives

CompoundKinase TargetIC50 (nM)Selectivity vs. PKAKey Substituents
59RET V804M76 ± 0.51>100-foldC2-carbaldehyde, C6-cyclopropyl
12PKBβ8.5 ± 0.7153-fold2,4-dichlorobenzyl, C4-amine
20RET wt76 ± 6Not reported5-tert-butylisoxazole
CCT128930PKBβ6.0 ± 1.528-fold4-chlorobenzyl, C4-amine
  • Bioavailability Optimization: Early 4-benzyl-4-aminopiperidine derivatives (e.g., CCT128930) demonstrated potent PKB inhibition but suffered from rapid metabolic clearance due to piperidine N-dealkylation. Structural evolution to C2-carbaldehyde-derived carboxamides markedly improved metabolic stability and oral bioavailability (>60% in murine models) by reducing electron density on the piperidine nitrogen and introducing steric hindrance at metabolic hot spots [1].

  • Type II Kinase Inhibition: Unlike conventional ATP-competitive scaffolds, pyrrolo[2,3-d]pyrimidine-2-carbaldehyde derivatives can be engineered for type II inhibition by extending the C2 substituent toward the allosteric back pocket. This is exemplified by compounds occupying the DFG-out conformation in RET kinase, where the aldehyde-enabled linker projects aryl groups into a hydrophobic pocket formed by Leu778, Val804, and Phe806. This binding mode confers activity against gatekeeper mutants (V804M) and reduces ATP competition [4].

Historical Evolution of Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

The medicinal chemistry journey of pyrrolo[2,3-d]pyrimidines reflects iterative optimization from simple heterocycles to sophisticated clinical candidates:

  • Early Synthetic Foundations (1960s-1990s): Initial routes to the core scaffold relied on multi-step sequences from malonate esters or diethoxyethylpyrimidines. A landmark 1972 Journal of Organic Chemistry synthesis established 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile intermediate, though yields remained modest (31% over 7 steps). This building block enabled nucleophilic displacement at C4 with amines and alcohols, but C2 functionalization remained challenging. The discovery of antiviral activity against influenza virus in the 1990s provided early pharmacological validation but lacked kinase specificity [3] [6].

  • Kinase Target Expansion (2000s): Patent WO2005105804A1 (2005) marked a turning point by claiming pyrrolo[2,3-d]pyrimidines as analgesics and anti-inflammatories. This coincided with improved synthetic methods, including an optimized 91% yield synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using HCl-mediated cyclization of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine. These advances enabled systematic SAR exploration, leading to nanomolar PKB inhibitors like CCT128930 by 2010. During this period, C2 carbaldehyde derivatives emerged as key intermediates for constructing imine-linked pharmacophores with enhanced kinase affinity [1] [6].

Table 2: Evolution of Key Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

EraKey CompoundTherapeutic TargetInnovationReference
1990sEarly antiviralsInfluenza virusFirst biological activity reports [3]
2005WO2005105804A1 compoundsPain/InflammationBroad therapeutic claims
2010CCT128930PKB/Akt28-fold PKB selectivity; cellular activity [1]
2020RET inhibitor 59RET V804M mutantType II inhibition; nanomolar potency [4]
2023JTE-052 (Delgocitinib)JAK kinasesFirst approved topical JAK inhibitor [6]
  • Contemporary Clinical Candidates: The scaffold has yielded FDA-approved drugs and clinical candidates through strategic C2/C6 functionalization:
  • JTE-052 (Delgocitinib): Features a spirocyclic pyrrolo[2,3-d]pyrimidine core approved in Japan for atopic dermatitis (2023). Though not a C2-carbaldehyde derivative itself, its development validated the scaffold's drugability and inspired aldehyde-based prodrug approaches to enhance skin permeability [6].
  • PKB/Akt Inhibitors: Optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides from CCT128930 demonstrated that C2 modifications (including aldehydes for Schiff base formation) could overcome rapid clearance issues in early benzylamine derivatives. This led to orally bioavailable inhibitors with significant xenograft tumor regression [1].
  • Multi-Kinase Inhibitors: Compounds like 5k (2023) exemplify hybrid designs incorporating halogenated benzylidene groups appended to pyrrolo[2,3-d]pyrimidine-carbaldehyde derivatives. These show dual EGFR/VEGFR2 inhibition (IC50 = 40-204 nM) and induce apoptosis through Bax/Bcl-2 modulation in HepG2 cells [2] [8].

  • Synthetic Advancements: Modern routes leverage cross-coupling and regioselective functionalization. A representative synthesis involves:

  • Suzuki-Miyaura coupling of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with boronic acids to install C6 substituents
  • Vilsmeier-Haack formylation at C2 using POCl3/DMF to introduce the carbaldehyde
  • EDC-mediated amidation or reductive amination to append solubilizing groupsThis sequence enables diverse analog generation from a common aldehyde intermediate, accelerating lead optimization campaigns targeting resistant kinase mutants [4] [8].

Properties

CAS Number

1638768-34-9

Product Name

7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-4-6-9-3-5-1-2-8-7(5)10-6/h1-4H,(H,8,9,10)

InChI Key

FWZNFDZNLBZOQU-UHFFFAOYSA-N

SMILES

C1=CNC2=NC(=NC=C21)C=O

Canonical SMILES

C1=CNC2=NC(=NC=C21)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.